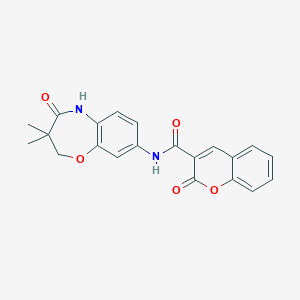

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound featuring a benzoxazepine core fused with a chromene carboxamide moiety. The benzoxazepine scaffold consists of a seven-membered ring containing oxygen and nitrogen atoms, with two methyl groups at the 3-position and a ketone at the 4-position. The chromene-3-carboxamide substituent introduces a bicyclic aromatic system (chromene) with a conjugated ketone and an amide linkage.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c1-21(2)11-27-17-10-13(7-8-15(17)23-20(21)26)22-18(24)14-9-12-5-3-4-6-16(12)28-19(14)25/h3-10H,11H2,1-2H3,(H,22,24)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHCAZFODKUBBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazepine ring and the subsequent attachment of the chromene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and resource efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

A closely related analog, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide (CAS 921584-38-5, C₂₀H₂₂N₂O₄, MW 354.4), replaces the chromene-3-carboxamide group with a 4-ethoxybenzamide substituent . Key differences include:

| Property | Target Compound | 4-Ethoxybenzamide Analog |

|---|---|---|

| Substituent | 2-Oxo-2H-chromene-3-carboxamide | 4-Ethoxybenzamide |

| Molecular Formula | Likely C₁₉H₁₆N₂O₅ (estimated) | C₂₀H₂₂N₂O₄ |

| Hydrogen-Bond Capacity | 2 H-bond donors (amide NH, chromene ketone), 5 acceptors | 1 H-bond donor (amide NH), 4 acceptors |

| Electronic Effects | Electron-withdrawing chromene ketone and amide | Electron-donating ethoxy group |

The ethoxy group in the latter may improve lipophilicity, favoring membrane permeability in biological systems .

Hydrogen-Bonding and Crystal Packing

Hydrogen-bonding patterns significantly influence molecular aggregation and crystal packing. The target compound’s chromene ketone and amide groups can form intermolecular hydrogen bonds (e.g., N–H···O and C=O···H–N interactions), likely leading to a dense, layered crystal lattice. In contrast, the ethoxybenzamide analog’s ethoxy group participates in weaker C–H···O interactions, resulting in less rigid packing . Graph-set analysis (as per Etter’s methodology) would classify these interactions as discrete or infinite motifs, affecting solubility and mechanical properties .

Implications for Structure Determination

Both compounds likely required single-crystal X-ray diffraction for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used for such analyses, particularly for small molecules with complex hydrogen-bonding networks . The target compound’s additional hydrogen-bond donors/acceptors may necessitate higher-resolution data for accurate refinement compared to the ethoxy analog .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzoxazepine ring, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 336.37 g/mol. The presence of the oxo and carboxamide functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in various metabolic pathways. For instance, it may act on histone deacetylases (HDACs) or phosphoinositide 3-kinase (PI3K), which are implicated in cancer progression and inflammation .

- Receptor Interaction : It may interact with various receptors involved in cell signaling pathways. This interaction can lead to altered cellular responses that promote apoptosis in cancer cells or modulate inflammatory responses .

Pharmacological Effects

The compound has demonstrated a range of biological activities:

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine production | |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Case Studies

- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism involves the induction of apoptosis via the mitochondrial pathway and upregulation of pro-apoptotic proteins .

- Neuroprotection : Research indicates that this compound can protect against neurodegenerative conditions by reducing oxidative stress markers in neuronal cultures. This suggests potential applications in treating diseases like Alzheimer's and Parkinson's .

Q & A

Q. What are the recommended synthetic pathways for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide, and how can yield be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between the benzoxazepine core and the coumarin-carboxamide moiety. Key steps include:

- Precursor Preparation : Use 4-oxo-4H-chromene-3-carboxaldehyde as a starting material for the coumarin scaffold, followed by functionalization with the benzoxazepine fragment through amide bond formation .

- Reaction Optimization : Employ potassium carbonate as a base in anhydrous DMF to facilitate deprotonation and nucleophilic substitution. Temperature control (60–80°C) and inert atmosphere (N₂/Ar) improve reaction efficiency .

- Purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (acetone/ethanol) enhances purity (>95%) .

Q. Which analytical techniques are critical for structural validation of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolves stereochemistry and confirms the fused heterocyclic system. Suitable crystals can be grown via slow evaporation of a saturated acetone solution .

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., dimethyl groups at δ 1.3–1.5 ppm) and carbonyl resonances (δ 165–175 ppm). HSQC and HMBC correlations validate connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ expected within ±2 ppm error) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in the compound’s pharmacological activity across different assay systems?

- Methodological Answer :

- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cell-based viability tests (MTT/XTT) to distinguish direct target engagement from off-target effects .

- Pharmacokinetic Profiling : Evaluate metabolic stability (microsomal assays) and membrane permeability (Caco-2 models) to reconcile discrepancies between in vitro potency and in vivo efficacy .

- Dose-Response Analysis : Use nonlinear regression (Hill equation) to quantify EC₅₀/IC₅₀ shifts under varying redox or pH conditions .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model binding poses with candidate proteins (e.g., kinases or GPCRs). Validate using molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability over 50–100 ns trajectories .

- Quantum Mechanical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts reactive sites (e.g., electrophilic carbonyl groups) and frontier molecular orbitals for reactivity analysis .

Q. How should researchers optimize chromatographic methods for quantifying the compound in biological matrices?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (2.6 µm particle size) with 0.1% formic acid in water/acetonitrile mobile phase. Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 416 → 298) enhance specificity in plasma or tissue homogenates .

- Validation Parameters : Assess linearity (R² > 0.99), LOQ (<10 ng/mL), and recovery rates (>85%) per ICH guidelines .

Q. What factorial design approaches are suitable for studying synergistic effects in multi-component formulations containing this compound?

- Methodological Answer :

- Box-Behnken Design : Vary excipient ratios (e.g., surfactants, stabilizers) and process parameters (temperature, mixing speed) to identify critical interactions. Analyze via ANOVA to isolate factors affecting solubility or bioavailability .

- Response Surface Methodology (RSM) : Optimize particle size and dissolution rates using central composite designs with 3–5 center points .

Notes on Theoretical Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.